molecular formula C10H15BrOSi B11856648 (4-Bromophenyl)(ethoxy)dimethylsilane

(4-Bromophenyl)(ethoxy)dimethylsilane

Cat. No.: B11856648
M. Wt: 259.21 g/mol
InChI Key: PTTBSDSKEUZTKE-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to an ethoxy group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-bromoacetophenone with ethoxy(dimethyl)silane in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an ethanol solvent at room temperature. The general reaction scheme is as follows :

4-Bromoacetophenone+Ethoxy(dimethyl)silaneNaBH4,EtOHThis compound\text{4-Bromoacetophenone} + \text{Ethoxy(dimethyl)silane} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{this compound} 4-Bromoacetophenone+Ethoxy(dimethyl)silaneNaBH4​,EtOH​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(ethoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

(4-Bromophenyl)(ethoxy)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(ethoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms. These interactions enable the compound to act as a versatile building block in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group provides desired solubility or reactivity characteristics .

Properties

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

(4-bromophenyl)-ethoxy-dimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3

InChI Key

PTTBSDSKEUZTKE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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